3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol
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Overview
Description
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is a fluorinated organic compound with the molecular formula C8H8F9IO. This compound is characterized by the presence of both iodine and multiple fluorine atoms, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol typically involves the iodination of a fluorinated alcohol precursor. One common method includes the reaction of 5,5,6,6,7,7,8,8,8-nonafluorooctanol with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of fluorinated amines or thiols.
Oxidation: Formation of fluorinated aldehydes or ketones.
Reduction: Formation of nonafluorooctane.
Scientific Research Applications
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and surfactants
Mechanism of Action
The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is primarily influenced by its fluorine and iodine atoms. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5,5,6,6,7,7,8,8,8-Nonafluoro-1-octanol: Lacks the iodine atom, making it less reactive in substitution reactions.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications
Uniqueness
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol is unique due to the presence of both iodine and multiple fluorine atoms, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F9IO/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4,19H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKLHKMFFSKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895251 |
Source
|
Record name | 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109574-81-4 |
Source
|
Record name | 5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodooctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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